molecular formula C8H16N2O B11920243 4-Propyl-1,4-diazepan-5-one CAS No. 1220038-63-0

4-Propyl-1,4-diazepan-5-one

Katalognummer: B11920243
CAS-Nummer: 1220038-63-0
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: ZMFGEZSSULOPIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of 1,4-diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the reaction of 1,4-diazepane with propyl bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1,4-diazepane and propyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Another method involves the use of a one-pot synthesis approach, where the target molecule is synthesized from the respective 2,6-diaryl-piperidin-4-ones catalyzed by NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave irradiation and heterogeneous catalysts can enhance the efficiency and yield of the production process, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Propyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The nitrogen atoms in the diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted diazepane derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of 4-Propyl-1,4-diazepan-5-one involves its interaction with specific enzymes and molecular targets. The compound is believed to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), leading to various biochemical effects . The inhibition of these enzymes can result in increased levels of neurotransmitters, which may have therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Propyl-1,4-diazepan-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Eigenschaften

CAS-Nummer

1220038-63-0

Molekularformel

C8H16N2O

Molekulargewicht

156.23 g/mol

IUPAC-Name

4-propyl-1,4-diazepan-5-one

InChI

InChI=1S/C8H16N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3

InChI-Schlüssel

ZMFGEZSSULOPIW-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCNCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.